molecular formula C13H16O6 B3336537 4.6-O-benzvlidene-D-galactose CAS No. 3006-41-5

4.6-O-benzvlidene-D-galactose

Cat. No. B3336537
CAS RN: 3006-41-5
M. Wt: 268.26 g/mol
InChI Key: XTVRQMKOKFFGDZ-VNXCBOPGSA-N
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Description

4,6-O-Benzylidene-D-galactose is a chemical compound with the empirical formula C13H16O6 . It has a molecular weight of 268.26 .


Molecular Structure Analysis

The molecular structure of 4,6-O-Benzylidene-D-galactose is represented by the SMILES string OC1OC2COC (OC2C (O)C1O)c3ccccc3 . This represents the connectivity and layout of atoms in the molecule.


Physical And Chemical Properties Analysis

4,6-O-Benzylidene-D-galactose is a solid substance . It should be stored at a temperature of -20°C .

Scientific Research Applications

Influence on Stereochemical Outcomes

  • The 4,6-O-benzylidene protecting group influences the stereochemical outcome of glycosylations, affecting the selectivity of couplings to various sugar derivatives. This effect is notable in the synthesis of thioglycoside-based glycosylations, showing differences in stereoselectivities across different sugar systems, including galacto-, gluco-, and mannopyranosyl thioglycosides. The protective group's impact is interpreted in terms of changes in the relative energetics between covalent intermediates and ion pairs, highlighting its significance in designing stereoselective synthesis processes (Crich, de la Mora, & Vinod, 2003).

Application in Synthesis of Complex Molecules

  • A study detailed the total synthesis of α-galactosyl cerebroside, a molecule with immunostimulatory activity, utilizing 4,6-O-benzylidene galactose as a starting material. This process involved a highly regio- and stereoselective O-galactosylation step, showcasing the utility of 4,6-O-benzylidene galactose in constructing biologically relevant molecules in a controlled manner (Figueroa‐Pérez & Schmidt, 2000).

Modification of Polysaccharides

  • Research on the efficient procedure for the reductive opening of sugar 4,6-O-benzylidene acetals under microfluidic conditions demonstrated the selective conversion of glucose, glucosamine, and galactose derivatives into their corresponding 4- or 6-O-benzyl derivatives. This highlights its application in precise and selective chemical modifications of polysaccharides, which is crucial for advancing biochemical research and industrial applications (Tanaka & Fukase, 2007).

Safety and Hazards

The safety data sheet advises against using 4,6-O-Benzylidene-D-galactose for medicinal, household, or other uses . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4S,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVRQMKOKFFGDZ-VNXCBOPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4.6-O-benzvlidene-D-galactose
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4.6-O-benzvlidene-D-galactose
Reactant of Route 4
4.6-O-benzvlidene-D-galactose
Reactant of Route 5
4.6-O-benzvlidene-D-galactose
Reactant of Route 6
4.6-O-benzvlidene-D-galactose

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